synthesis and characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
synthesis and characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol. The content is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the chemistry and application of novel heterocyclic compounds.
Introduction
The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position can significantly modulate the biological activity of the molecule. This guide focuses specifically on the 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol derivative, detailing its synthesis and physicochemical properties.
Synthesis Pathway
The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is typically achieved through a multi-step process commencing with 2,4-dichlorobenzoic acid. The acid is first converted to its corresponding acid hydrazide, which then undergoes cyclization with carbon disulfide in a basic medium to yield the final 1,3,4-oxadiazole-2-thiol.[1][2]
Physicochemical and Spectral Characterization
The structural confirmation of the synthesized 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is established through various analytical and spectroscopic techniques. It's important to note that this compound can exist in thiol-thione tautomeric forms, with the thione form often being more stable in solution.
Table 1: Physical and Analytical Properties
| Parameter | Value | Reference |
| CAS Number | 23288-92-8 | [3] |
| Molecular Formula | C₈H₄Cl₂N₂OS | |
| Molecular Weight | 247.10 g/mol | |
| Appearance | Expected to be a solid (e.g., white or off-white) | [4] |
| Melting Point | Not explicitly reported; similar chlorinated analogs melt in the range of 171-175 °C. | [4][5] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristic Signals | Reference |
| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch, thione), ~2550 (S-H stretch, thiol, weak), ~1610 (C=N stretch), ~1500 (C=C aromatic), ~1350 (C=S stretch), ~1070 (C-O-C stretch) | [1][6] |
| ¹H NMR (DMSO-d₆, δ ppm) | 14.0-15.0 (s, 1H, NH/SH, D₂O exchangeable), 7.5-8.0 (m, 3H, Ar-H) | [1][7] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~178.0 (C=S, oxadiazole C2), ~162.0 (C-Ar, oxadiazole C5), 125.0-135.0 (aromatic carbons) | [8][9] |
| Mass Spec. (ESI-MS) | m/z: 247.0 [M+H]⁺, exhibiting a characteristic isotopic pattern for two chlorine atoms. |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of the title compound, based on established procedures for analogous molecules.[1][2]
Step 1: Synthesis of 2,4-Dichlorobenzohydrazide
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A mixture of methyl 2,4-dichlorobenzoate (1 equiv.) and hydrazine hydrate (80%, 2-3 equiv.) is taken in absolute ethanol.
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The reaction mixture is heated under reflux for 8-10 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
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After completion, the excess solvent and hydrazine are removed under reduced pressure.
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The resulting crude solid is cooled, filtered, washed with cold distilled water, and recrystallized from aqueous ethanol to yield pure 2,4-dichlorobenzohydrazide.
Step 2: Synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
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To a solution of potassium hydroxide (1.2 equiv.) in absolute ethanol, 2,4-dichlorobenzohydrazide (1 equiv.) is added and stirred until dissolved.
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Carbon disulfide (1.5 equiv.) is added dropwise to the mixture, which is then heated under reflux for 12-16 hours.
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The reaction is monitored by TLC. Upon completion, the excess ethanol is evaporated.
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The residue is dissolved in water and acidified with dilute hydrochloric acid (HCl) to precipitate the crude product.
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The solid is filtered, washed thoroughly with water, dried, and recrystallized from ethanol to afford the pure title compound.
Potential Biological Applications
While specific biological activities for 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol are not extensively documented in the reviewed literature, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore. Derivatives have shown significant potential in various therapeutic areas.
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Anti-inflammatory Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects.
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Antimicrobial Activity: The scaffold is common in compounds screened for antibacterial and antifungal properties.[1]
-
Anticancer Activity: Certain substituted oxadiazoles have been investigated as potential anticancer agents.
The title compound serves as a valuable intermediate for further derivatization, particularly at the thiol position, to create novel chemical entities for drug discovery programs.
Conclusion
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is a synthetically accessible heterocyclic compound. Its structure can be reliably confirmed using standard spectroscopic methods. The presence of the reactive thiol group and the dichlorophenyl moiety makes it an attractive scaffold for the development of new derivatives with potentially enhanced pharmacological profiles. This guide provides the foundational chemical and procedural information necessary for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related molecules.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]
- 3. 23288-92-8|5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol|BLD Pharm [bldpharm.com]
- 4. 5-(2-CHLORO-PHENYL)-[1,3,4]OXADIAZOLE-2-THIOL CAS#: 23766-27-0 [amp.chemicalbook.com]
- 5. 5-(4-氯苯基)-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
